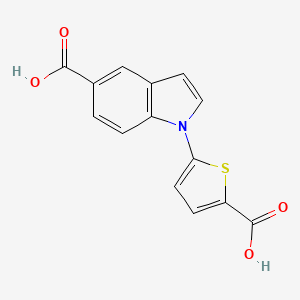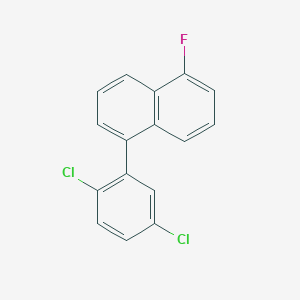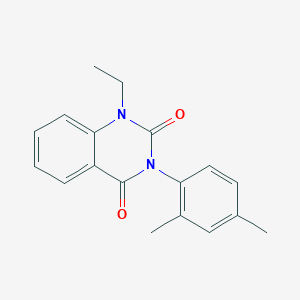![molecular formula C15H12O6 B11839361 2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate](/img/structure/B11839361.png)
2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various natural products. The structure of this compound includes a furochromen moiety, which is a fused ring system combining furan and chromen structures.
Métodos De Preparación
The synthesis of 2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate typically involves multicomponent reactions. One common method is the condensation of substituted hydroxycoumarins with α-halogen ketones. For example, the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in acetonitrile, followed by acidic treatment, can yield the desired furocoumarin derivative . Industrial production methods may involve similar multicomponent reactions but optimized for large-scale synthesis.
Análisis De Reacciones Químicas
2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles like amines or thiols can replace the acetate moiety.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Aplicaciones Científicas De Investigación
2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s furocoumarin structure makes it a potential candidate for studying DNA intercalation and photoreactivity.
Medicine: Furocoumarins are known for their photosensitizing properties, which can be utilized in photodynamic therapy for treating skin diseases.
Industry: The compound can be used in the development of new materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate involves its interaction with biological macromolecules. The furocoumarin moiety can intercalate into DNA, leading to the formation of covalent bonds upon exposure to UV light. This photoreactivity can cause cross-linking of DNA strands, which is useful in photodynamic therapy. The compound may also interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar compounds to 2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate include:
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
- 5-Phenyl-7H-furo[2,3-g]chromen-7-ones
These compounds share the furocoumarin core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Propiedades
Fórmula molecular |
C15H12O6 |
|---|---|
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
2-(7-oxofuro[3,2-g]chromen-9-yl)oxyethyl acetate |
InChI |
InChI=1S/C15H12O6/c1-9(16)18-6-7-20-15-13-11(4-5-19-13)8-10-2-3-12(17)21-14(10)15/h2-5,8H,6-7H2,1H3 |
Clave InChI |
HUGJJQOYNVWYNI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-tert-Butylphenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B11839280.png)





![Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11839304.png)
![(4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one](/img/structure/B11839307.png)



![4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11839332.png)
![7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11839342.png)

